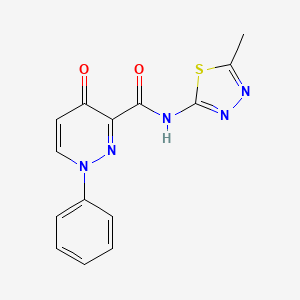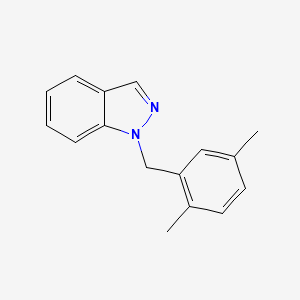![molecular formula C19H16ClN3O3S B11392451 5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B11392451.png)
5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-phenylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(4-methylphenyl)methanesulfonyl]-N-phenylpyrimidine-4-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methylphenyl, methanesulfonyl, and phenyl groups. Its molecular formula is C18H15ClN2O3S, and it has a molecular weight of 374.84 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-methylphenyl)methanesulfonyl]-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Sulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 4-Methylphenyl and Phenyl Groups: The final steps involve coupling reactions to attach the 4-methylphenyl and phenyl groups to the pyrimidine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Reaktivität an der Benzylposition:
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie und Medizin: Auf potenzielle biologische Aktivitäten (z. B. Enzyminhibition, Rezeptorbindung) untersucht.
Industrie: Kann als Vorläufer für Pharmazeutika oder Agrochemikalien dienen.
5. Wirkmechanismus
- Der genaue Wirkmechanismus hängt vom spezifischen Kontext und Ziel ab. Weitere Forschung ist erforderlich, um seine genauen Auswirkungen zu klären.
Wirkmechanismus
The mechanism of action of 5-chloro-2-[(4-methylphenyl)methanesulfonyl]-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Eigenschaften
Molekularformel |
C19H16ClN3O3S |
|---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
5-chloro-2-[(4-methylphenyl)methylsulfonyl]-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H16ClN3O3S/c1-13-7-9-14(10-8-13)12-27(25,26)19-21-11-16(20)17(23-19)18(24)22-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,24) |
InChI-Schlüssel |
NAGKNTQIZOSOER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


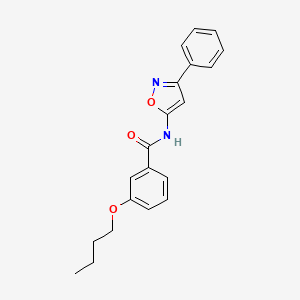
![Ethyl 5-acetyl-2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11392382.png)



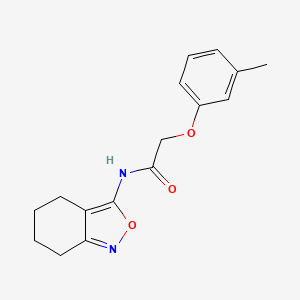
![5-{[3-(morpholin-4-yl)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11392431.png)
![Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11392433.png)
![1-(prop-2-en-1-yl)-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11392435.png)
![5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11392437.png)
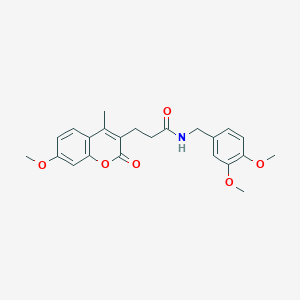
![N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392465.png)
